![molecular formula C12H9F2N3 B14166779 2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline CAS No. 3743-92-8](/img/structure/B14166779.png)
2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline
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Overview
Description
2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline is an organic compound with the molecular formula C12H9F2N3. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a phenyldiazenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline typically involves the diazotization of 2,6-difluoroaniline followed by coupling with a suitable aromatic compound. One common method involves the reaction of 2,6-difluoroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then coupled with aniline or another aromatic amine to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peroxybenzoic acid in chloroform is commonly used for oxidation reactions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoroaniline: A precursor in the synthesis of 2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline, with similar chemical properties but lacking the phenyldiazenyl group.
4-Bromo-2,6-difluoroaniline: Another derivative of 2,6-difluoroaniline, where a bromine atom replaces the hydrogen at position 4.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
3743-92-8 |
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Molecular Formula |
C12H9F2N3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2,6-difluoro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H9F2N3/c13-10-6-9(7-11(14)12(10)15)17-16-8-4-2-1-3-5-8/h1-7H,15H2 |
InChI Key |
FEGXVSFJDYSYGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C(=C2)F)N)F |
Origin of Product |
United States |
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